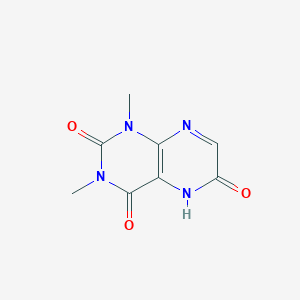

1,3-dimethyl-5H-pteridine-2,4,6-trione

Description

Properties

CAS No. |

61846-18-2 |

|---|---|

Molecular Formula |

C8H8N4O3 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

1,3-dimethyl-5H-pteridine-2,4,6-trione |

InChI |

InChI=1S/C8H8N4O3/c1-11-6-5(10-4(13)3-9-6)7(14)12(2)8(11)15/h3H,1-2H3,(H,10,13) |

InChI Key |

NBBRNFADTQJWFX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction with N,N-Dimethylbarbituric Acid

A widely employed strategy involves the condensation of N-substituted indole carboxaldehydes with N,N-dimethylbarbituric acid. In a representative procedure, 1-benzylindole-3-carboxaldehyde derivatives undergo Michael addition with N,N-dimethylbarbituric acid in methanol at room temperature. The reaction proceeds via nucleophilic attack of the barbituric acid enolate on the aldehyde carbonyl, followed by dehydration to form the conjugated trione system.

Key experimental parameters :

- Solvent : Methanol (10 mL/mmol substrate)

- Temperature : 25°C (ambient)

- Reaction time : 1–2 hours

- Yield : 75–90% after recrystallization

The phase transfer catalyst triethylbenzyl ammonium chloride (TEBAC) enhances reactivity in preceding N-alkylation steps, enabling efficient benzylation of indole precursors under biphasic conditions (50% NaOH/DCM).

Multi-Step Alkylation Strategies

Initial Alkylation and Nitration

A modular synthesis begins with chloride intermediate 8 (6-chloro-3-isobutyl-1-methylpyrimidine-2,4-dione). Sequential alkylation using isobutyl iodide introduces branched aliphatic chains at N3, while nitration (HNO₃/H₂SO₄) selectively functionalizes the C5 position. Chromatographic separation isolates the N-alkyl regioisomer 9 in 75% yield.

Critical nitration conditions :

- Nitrating agent : Fuming nitric acid (90%)

- Temperature : 0°C → 25°C gradient

- Workup : Quench with ice-water, extract with ethyl acetate

Condensation with Amino Acid Derivatives

Coupling of nitropyrimidine 9 with naphthylalanine ester 10 under basic conditions (Na₂CO₃/DMF, 65°C) installs the amino acid side chain via nucleophilic aromatic substitution. Subsequent nitro group reduction (H₂/Pd-C) and DDQ-mediated aromatization yield the pteridine trione core 12 in 66% overall yield.

Table 1. Comparative Yields in Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-Alkylation | Isobutyl iodide, TEBAC | 87 |

| Nitration | HNO₃/H₂SO₄, 0°C | 75 |

| Coupling | 10 , Na₂CO₃, DMF | 67 |

| Aromatization | DDQ, CH₂Cl₂ | 66 |

Advanced Functionalization Techniques

Triflation and Subsequent Modifications

The C6 hydroxyl group in trione 12 undergoes triflation (Tf₂O, CH₂Cl₂, −78°C) to yield electrophilic triflate 13 . This serves as a versatile intermediate for:

- Suzuki couplings : Introduction of aryl/heteroaryl groups

- Nucleophilic substitutions : Reaction with ω-mercaptoalcohols to form thioethers

- Cyanation : Pd-catalyzed displacement with Zn(CN)₂ (81% yield)

Microwave-assisted optimization reduces reaction times for subsequent functionalizations. For example, thioureido intermediate formation completes in 15 minutes under MW irradiation (150 W, 100°C) compared to 6 hours conventionally.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz) of derivative 3d :

- δ 3.36 (s, 6H, N-CH₃)

- δ 3.70 (s, 3H, OCH₃)

- δ 5.45 (s, 2H, CH₂)

- Aromatic protons: δ 6.89–7.31 (m, 5H)

13C NMR confirms trione carbonyls at δ 162.4, 155.9, and 150.2 ppm.

Mass Spectrometry

High-resolution ESI-MS of 12 :

- Calculated : [M+H]+ 423.1543 (C₂₀H₂₃N₄O₅)

- Observed : 423.1546 (Δ 0.7 ppm)

Applications in Medicinal Chemistry

The synthetic flexibility of 1,3-dimethyl-5H-pteridine-2,4,6-trione derivatives enables structure-activity relationship (SAR) studies targeting monocarboxylate transporter 1 (MCT1). Key pharmacological findings:

- EC₅₀ vs Raji lymphoma cells : 37–150 nM for lead compounds

- Selectivity : >100-fold preference for MCT1 over MCT2

- Metabolic effects : Synergy with metformin in glycolytic cancer models

Table 2. Biological Activity of Selected Derivatives

| Compound | R₁ | EC₅₀ (nM) | MCT1 IC₅₀ (μM) |

|---|---|---|---|

| 14a | -(CH₂)₂OH | 45 | 0.12 |

| 16 | -SO-(CH₂)₃OH | 82 | 0.27 |

| 22b | -C≡C-(CH₂)₃OH | 37 | 0.09 |

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5H-pteridine-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine diones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,3-Dimethyl-5H-pteridine-2,4,6-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5H-pteridine-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, as an MCT1 inhibitor, it disrupts lactate transport in cancer cells, leading to altered cellular metabolism and potential cell death . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,3-Dimethyl-5H-Pteridine-2,4,6-Trione and Analogues

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1,3-Dimethyl-5H-pteridine-2,4,6-trione | Pteridine | 1-CH₃, 3-CH₃, 2,4,6=O | C₇H₆N₂O₃ | 182.14* | Bicyclic, conjugated system |

| 1,3-Dimethylbarbituric acid | Pyrimidine | 1-CH₃, 3-CH₃, 2,4,6=O | C₆H₈N₂O₃ | 156.14 | Monocyclic, classic barbiturate |

| 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione | Pyrimidine | 1-CH₃, 3-CH₃, 5-benzylidene, 2,4,6=O | C₁₃H₁₂N₂O₃ | 244.25 | Spiro/substituted barbiturate |

| 5-(3,4-Dihydroxyphenylmethylene)-1,3-dimethylpyrimidinetrione | Pyrimidine | 1-CH₃, 3-CH₃, 5-dihydroxyphenyl, 2,4,6=O | C₁₃H₁₂N₂O₅ | 276.24 | Antioxidant potential due to phenolic groups |

| Methohexital | Pyrimidine | 1-CH₃, 5-hex-3-yn-2-yl, 5-propenyl | C₁₄H₁₈N₂O₃ | 262.30 | Anesthetic, rapid-acting |

*Calculated value based on molecular formula.

Key Observations :

- Substitutions at position 5 (e.g., benzylidene or dihydroxyphenyl groups) in pyrimidine triones modulate bioactivity, such as antimicrobial or antioxidant effects .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (H₂O) | Stability |

|---|---|---|---|

| 1,3-Dimethyl-5H-pteridine-2,4,6-trione | Not reported | Low (estimated) | High (conjugation) |

| 1,3-Dimethylbarbituric acid | 285–290 | Slightly soluble | Moderate |

| 5-Heptyl-pyrimidinetrione | Not reported | Insoluble | Hydrolysis-prone |

| 5-Isopropyl-5-propylbarbituric acid | 170–175 | Soluble in organic solvents | Stable under dry conditions |

Key Observations :

- Pteridine derivatives are predicted to exhibit lower aqueous solubility than pyrimidine triones due to their larger, hydrophobic bicyclic systems .

- Pyrimidine triones with alkyl chains (e.g., 5-heptyl) are highly lipophilic, whereas hydroxylated derivatives (e.g., dihydroxyphenyl-substituted) may show improved solubility in polar solvents .

Table 3: Comparative Bioactivity

| Compound Name | Bioactivity | Mechanism/Application |

|---|---|---|

| 1,3-Dimethyl-5H-pteridine-2,4,6-trione | Under investigation (potential antitumor) | DNA intercalation (hypothesized) |

| 1,3-Dimethylbarbituric acid | Antimicrobial (anti-biofilm) | Inhibits P. aeruginosa motility |

| 5-Benzylidene-1,3-dimethylpyrimidinetrione | Anticonvulsant (in vitro) | GABA receptor modulation |

| Methohexital | Anesthetic | Enhances GABAergic neurotransmission |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethyl-5H-pteridine-2,4,6-trione derivatives, and how can their purity be validated?

- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions under reflux conditions using acetic acid and P₂O₅ as catalysts. For example, substituted pyrimidine-triones are synthesized by modifying phenethyl or phenoxyethyl groups on the core structure . Purity validation involves elemental analysis (C, H, N, O percentages) and spectroscopic techniques (¹H/¹³C NMR). Discrepancies in elemental analysis (e.g., observed vs. calculated carbon content) may indicate impurities, necessitating further purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing 1,3-dimethyl-5H-pteridine-2,4,6-trione, and what key spectral markers should researchers focus on?

- Methodological Answer : ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in CDCl₃ are critical. Key markers include:

- ¹H NMR : Methyl group signals (δ 1.45–3.77 ppm) and aromatic protons (δ 6.84–7.29 ppm) for substituent identification .

- ¹³C NMR : Carbonyl resonances (δ 150–168 ppm) confirm the trione core, while aromatic carbons (δ 114–137 ppm) validate substituent attachment .

- UV/IR : Absorbance peaks near 260–280 nm (π→π* transitions) and carbonyl stretches (~1700 cm⁻¹) further confirm structural integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of 1,3-dimethyl-5H-pteridine-2,4,6-trione derivatives while minimizing side products?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (e.g., 60–80°C) reduces decomposition of heat-sensitive intermediates .

- Catalyst Screening : Replace P₂O₅ with milder catalysts (e.g., Lewis acids) to suppress side reactions like over-alkylation .

- Factorial Design : Use a 2³ factorial design to test variables (temperature, catalyst concentration, reaction time) and identify optimal conditions via response surface methodology .

Q. What methodologies are recommended for analyzing discrepancies in biological activity data (e.g., EC₅₀) among structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. phenethyl groups) on EC₅₀ values. For instance, 1,3-bis(4-methoxyphenethyl) derivatives show higher potency (EC₅₀ 3.36 μM) than 5-methyl analogs (EC₅₀ >32 μM) due to enhanced solubility and target binding .

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., mutant SOD1) and correlate binding affinity with experimental EC₅₀ discrepancies .

Q. How can computational chemistry tools be integrated to predict the reactivity or stability of 1,3-dimethyl-5H-pteridine-2,4,6-trione under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) to calculate Gibbs free energy changes (ΔG) for proposed reaction pathways, identifying thermodynamically favorable routes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction intermediates to predict stability and side-product formation .

- Reaction Thermochemistry : Use NIST data to validate computed enthalpies (ΔrH°) for trimerization or degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.